3-Phenylpropyl methanesulfonate

説明

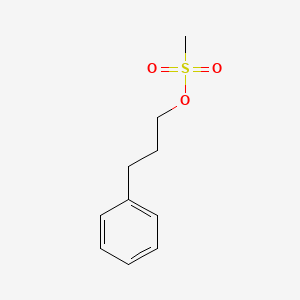

3-Phenylpropyl methanesulfonate is a chemical compound with the linear formula C10H14O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-Phenylpropyl methanesulfonate is represented by the linear formula C10H14O3S . The SMILES string representation is O=S(OCCCC1=CC=CC=C1)©=O .科学的研究の応用

Chemical Reactions and Interactions

- Fluoride Reactions with Methanesulfonates : Methanesulfonates, including (3-hydroxyphenyl)trimethylammonium iodide methanesulfonate, interact with acetylcholinesterase to form inactive methaneusulfonyl-enzyme derivatives. Fluoride inhibits sulfonylation but does not affect desulfonylation in this process (Greenspan & Wilson, 1970).

Applications in Energy Storage

- Improving Battery Performance : Phenyl methanesulfonate (PhMS) serves as a film-forming electrolyte additive, enhancing the performance of LiNi0.5Co0.2Mn0.3O2/graphite cells, especially at low temperatures. It aids in the formation of solid electrolyte interphase (SEI) film on graphite anode surfaces, reducing cell impedance under low temperature conditions (Lin et al., 2019).

Biochemical Research

- Influence on Macromolecular Biosynthesis : Different methanesulfonates, including methyl methanesulfonate, impact nucleic acid and protein synthesis in cells. These compounds differentially affect cell membrane transport of various macromolecule precursors (Fox & Fox, 1967).

Microbial Metabolism

- Methanesulfonic Acid as a Sulfur Source : Certain aerobic bacteria use methanesulfonic acid as a sulfur source for growth. However, it is not utilized by anaerobes for sulfur, fermentation substrate, electron acceptor, or as a methanogenic substrate. Specialized methylotrophs can use methanesulfonic acid as a carbon and energy substrate (Kelly & Murrell, 1999).

Industrial Applications

- Use in Linear Alkylbenzenes Production : Methanesulfonic acid (MSA) acts as a catalyst for the electrophilic addition of long-chain olefins to benzene, presenting an environmentally benign alkylation route. MSA shows high selectivity and can be recycled multiple times (Luong et al., 2004).

Analytical Chemistry

- Determining Impurities in Pharmaceuticals : A high-performance liquid chromatography method with ultraviolet detection has been developed to determine methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid. This method is essential for identifying potentially genotoxic impurities in pharmaceuticals (Zhou et al., 2017).

Safety and Hazards

特性

IUPAC Name |

3-phenylpropyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-14(11,12)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQADPICFWYQTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chloro-6-fluorobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid](/img/structure/B3330340.png)